molecular formula C6H11N3 B069215 N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 179873-43-9

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B069215
CAS No.: 179873-43-9
M. Wt: 125.17 g/mol
InChI Key: LEHGOSZFUSOULZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: L-fucose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation .

    Chemical Synthesis: This involves the use of chemical reagents to convert precursor molecules into L-fucose.

    Enzymatic Synthesis: Enzymes such as L-fucose isomerase can be used to convert L-fuculose to L-fucose.

    Microbial Fermentation: Certain microorganisms can produce L-fucose through fermentation processes.

Industrial Production Methods: Industrial production of L-fucose typically involves microbial fermentation, where genetically engineered microorganisms are used to enhance yield and purity . The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain high-purity L-fucose .

Chemical Reactions Analysis

L-fucose undergoes various chemical reactions, including oxidation, reduction, and substitution .

    Oxidation: L-fucose can be oxidized to produce L-fuconic acid.

    Reduction: Reduction of L-fucose can yield L-fucitol.

    Substitution: L-fucose can participate in substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Biological Activity

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazoles that have demonstrated potential in various pharmacological applications, including anticancer, anti-inflammatory, and antiparasitic activities. The following sections summarize the key findings regarding its biological activity, supported by data tables and case studies.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several pyrazole derivatives against various cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-70.34
This compoundHeLa0.52

These results indicate that the compound can effectively inhibit cell proliferation at low concentrations, suggesting a potent anticancer activity .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

In vitro studies have shown that this compound can inhibit COX activity, leading to reduced production of pro-inflammatory mediators. This inhibition is significant in models of acute inflammation, such as carrageenan-induced paw edema in rats.

CompoundCOX Inhibition (%)Model
This compound75%Carrageenan-induced edema

The compound's efficacy suggests it could be developed into a therapeutic agent for inflammatory conditions .

3. Antiparasitic Activity

Another area of interest is the antiparasitic activity of this compound. Studies have demonstrated its effectiveness against various parasites, with mechanisms likely involving disruption of metabolic pathways within the parasites.

Efficacy Data

In vitro assays have shown that this compound has a notable effect on parasitic organisms:

CompoundParasite ModelEC50 (µM)
This compoundTrypanosoma brucei0.064

The low EC50 value indicates high potency against the parasite, making it a candidate for further development as an antiparasitic drug .

4. Structure Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring or substituents can significantly influence its pharmacological properties.

Key Findings

Research has shown that:

  • N-Methyl Substitution : Enhances antiparasitic activity.
ModificationActivity Change
N-Methyl group presentIncreased potency
N-Methyl group absentDecreased potency

This highlights the importance of specific functional groups in enhancing biological activity and guiding future synthetic efforts .

Properties

IUPAC Name

N-methyl-1-(1-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHGOSZFUSOULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340534
Record name N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179873-43-9
Record name N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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